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Compound of Interest

Compound Name: Antifungal agent 15

Cat. No.: B12416475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of

analogs of "Antifungal Agent 15," a novel triazole-based antifungal compound. The protocols

and data presented herein are based on established methodologies in medicinal chemistry and

mycology, offering a framework for the development of new antifungal agents with improved

efficacy and pharmacokinetic profiles.

Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant

strains, necessitates the development of new antifungal therapies.[1][2][3] Triazole antifungals

are a cornerstone of current treatment regimens, primarily acting by inhibiting lanosterol 14α-

demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] By

disrupting ergosterol production, triazoles compromise the integrity of the fungal cell

membrane, leading to cell growth inhibition and death.[4][5]

"Antifungal Agent 15" is a novel triazole derivative with potent activity against a broad

spectrum of fungal pathogens. This document outlines strategies for synthesizing analogs of

this compound to explore structure-activity relationships (SAR) and identify candidates with

enhanced properties. The primary strategies for analog synthesis include:

Modification of the triazole core: Introducing substituents to the triazole ring to modulate

target binding and metabolic stability.
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Side-chain modifications: Altering the side chains attached to the core structure to optimize

interactions with the CYP51 active site and improve physicochemical properties.[7]

Bioisosteric replacement: Substituting key functional groups with other groups that have

similar physical or chemical properties to enhance potency, reduce toxicity, or alter

pharmacokinetics.

Signaling Pathway: Ergosterol Biosynthesis
The primary target of triazole antifungal agents is the ergosterol biosynthesis pathway, which is

crucial for fungal cell membrane integrity. The following diagram illustrates the key steps in this

pathway and the point of inhibition by triazole antifungals.

Caption: Inhibition of Lanosterol 14α-demethylase by "Antifungal Agent 15".

Experimental Workflow: Synthesis of "Antifungal Agent
15" Analogs
The following workflow outlines the general procedure for the synthesis and evaluation of

"Antifungal Agent 15" analogs.
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Starting Materials:
- Substituted Phenacyl Bromide

- 1,2,4-Triazole

Step 1: N-Alkylation
(Formation of Triazolyl Ketone)

Step 2: Reduction
(Formation of Alcohol Intermediate)

Step 3: Side-Chain Coupling
(Introduction of Diversity)

Purification
(Chromatography)

Structural Characterization
(NMR, MS, HRMS)

In Vitro Antifungal Assay
(MIC Determination)

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of analogs.
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Protocols
Protocol 1: General Synthesis of 1-(1H-1,2,4-triazol-1-
yl)-2-aryl-3-(substituted)-propan-2-ol Analogs
("Antifungal Agent 15" Analogs)
This protocol describes a general three-step synthesis for a library of triazole analogs.

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(substituted-phenyl)ethan-1-one (Intermediate

1)

To a solution of substituted phenacyl bromide (1.0 eq) in anhydrous acetonitrile (20

mL/mmol), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).

Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to

afford the desired triazolyl ketone intermediate.

Step 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(substituted-phenyl)ethan-1-ol (Intermediate 2)

Dissolve the triazolyl ketone (1.0 eq) in methanol (15 mL/mmol) and cool the solution to 0°C.

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the alcohol intermediate, which can be used in

the next step without further purification.

Step 3: Synthesis of Final Analogs via Side-Chain Coupling

To a solution of the alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10

mL/mmol) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

Stir the mixture for 30 minutes at 0°C.

Add the desired alkylating or acylating agent (e.g., substituted benzyl bromide or acyl

chloride, 1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction with saturated ammonium chloride solution.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the final compound by flash column chromatography.

Protocol 2: In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized analogs is determined

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3

for yeasts and M38-A2 for filamentous fungi.

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a

concentration of 10 mg/mL.

Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in 96-well

microtiter plates.
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Prepare fungal inocula in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x

10³ cells/mL.

Add 100 µL of the fungal inoculum to each well of the microtiter plate.

Incubate the plates at 35°C for 24-48 hours.

The MIC is defined as the lowest concentration of the compound that causes a significant

inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free

control.[8]

Protocol 3: Lanosterol 14α-Demethylase (CYP51)
Inhibition Assay
The inhibitory activity of the analogs against the target enzyme can be assessed using a cell-

free enzymatic assay.

Express and purify recombinant fungal CYP51.

Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, and

a cytochrome P450 reductase.

Add the test compound at various concentrations.

Initiate the reaction by adding the substrate, lanosterol.

Incubate the reaction at 37°C.

Terminate the reaction and extract the sterols.

Analyze the conversion of lanosterol to its demethylated product by HPLC or GC-MS.

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.

Data Presentation
The antifungal activity of the synthesized analogs is summarized in the following tables.
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Table 1: Antifungal Activity of "Antifungal Agent 15" Analogs against Candida albicans

Compound R¹ Substituent R² Substituent
MIC (µg/mL)
vs. C. albicans
SC5314

MIC (µg/mL)
vs.
Fluconazole-
Resistant C.
albicans

Antifungal Agent

15
2,4-difluoro 4-chlorobenzyl 0.125 1.0

Analog 1 4-fluoro 4-chlorobenzyl 0.5 4.0

Analog 2 2,4-difluoro 4-methylbenzyl 0.25 2.0

Analog 3 2,4-difluoro 4-methoxybenzyl 0.25 2.0

Analog 4 2,4-difluoro
3,4-

dichlorobenzyl
0.0625 0.5

Fluconazole - - 1.0 >64

Table 2: Broad-Spectrum Antifungal Activity of Lead Analogs

Compound
C. neoformans MIC
(µg/mL)

A. fumigatus MIC
(µg/mL)

C. glabrata MIC
(µg/mL)

Antifungal Agent 15 0.25 2.0 0.5

Analog 4 0.125 1.0 0.25

Fluconazole 4.0 >64 16.0

Voriconazole 0.125 0.5 1.0

Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the key structural features of "Antifungal Agent 15" and the

impact of modifications on its antifungal activity.
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Core Scaffold

R¹ Substituent (Aryl Ring) R² Substituent (Side Chain)

Triazole-Propanol Core
(Essential for CYP51 Binding)

2,4-difluoro substitution is optimal Halogen substitution on the benzyl ring increases potencyElectron-withdrawing groups enhance activity Dichlorination (Analog 4) shows the highest activity

Click to download full resolution via product page

Caption: Key structure-activity relationships for "Antifungal Agent 15" analogs.

Conclusion
The synthetic protocols and evaluation methods described in these application notes provide a

robust framework for the discovery and development of novel triazole antifungal agents. The

SAR data suggests that strategic modifications to the aryl and side-chain substituents of the

"Antifungal Agent 15" scaffold can lead to analogs with significantly enhanced potency and a

broader spectrum of activity. Further optimization of these lead compounds may yield promising

candidates for preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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